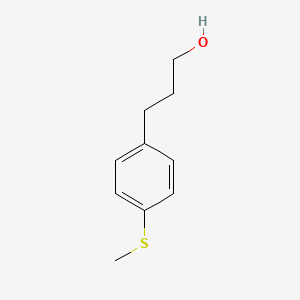

3-(4-Methylsulfanyl-phenyl)-propan-1-OL

Description

3-(4-Methylsulfanyl-phenyl)-propan-1-OL is a sulfur-containing aromatic alcohol with the molecular formula C₁₀H₁₄OS and a molecular weight of 182.28 g/mol. It is naturally produced during malolactic fermentation (MLF) in wine by lactic acid bacteria (LAB), particularly Oenococcus oeni, which exhibits a higher metabolic capacity for its synthesis compared to other LAB species like Lactobacillus brevis or L. plantarum . This compound contributes to wine aroma, imparting chocolate and roasted odors, and has a perception threshold of 0.244 mg/L in wine. Its structural analogs, such as 3-(methylsulphanyl)propionic acid, are also generated during MLF, but this compound is distinct due to its alcohol functional group and phenylpropanol backbone .

Properties

CAS No. |

59209-70-0 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

3-(4-methylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 |

InChI Key |

PBRZSDNPNGKPJA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 4-SCH₃ group in this compound enhances its role in flavor due to sulfur's volatility and odor potency, whereas the 4-Br substituent in 3-(4-Bromophenyl)propan-1-ol increases molecular weight and polarizability, making it suitable for halogen-specific reactions .

- The carboxylic acid group in 3-(methylsulphanyl)propionic acid reduces volatility compared to the alcohol analog, altering its sensory impact in wine .

Functional Group Influence: Alcohol vs. Acid: The alcohol group in this compound increases solubility in polar solvents like water or ethanol, while the carboxylic acid in its propionic acid analog enhances acidity (pKa ~4.8), affecting its interaction with wine matrices .

Synthetic Accessibility :

- 3-(4-Bromophenyl)propan-1-ol and pyridine-derived analogs (e.g., compound IV-9) are synthesized via nucleophilic substitution or coupling reactions, often using DIEA (N,N-Diisopropylethylamine) as a base in polar aprotic solvents like DMSO . In contrast, this compound is primarily biosynthesized by LAB, though chemical synthesis routes remain underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.